![molecular formula C22H16N4OS B2419407 (2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477296-68-7](/img/structure/B2419407.png)
(2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy group could be introduced via a Williamson ether synthesis, the aniline group via a reduction of a nitro group, and the thiazole ring via a Hantzsch thiazole synthesis .Molecular Structure Analysis
The presence of multiple aromatic rings (naphthalene and thiazole) could result in interesting electronic and steric effects. The methoxy and aniline groups are electron-donating, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-donating methoxy and aniline groups, as well as the electron-withdrawing cyanide group. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of a cyanide group could make the compound potentially toxic. The aromatic rings could contribute to the compound’s stability and rigidity .Scientific Research Applications
Synthesis and Characterization
- The synthesis of compounds closely related to (2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide involves various methods. For example, 4-(6-Methoxynaphthalen-2-yl)thiazol-2-amine was synthesized from 2-bromo-1-(6-methoxy- naphthalen-2-yl)alkyl-1-one and thiourea, providing insight into the synthesis process of similar compounds (Ai, 2008).
Biological Evaluation
- In a study evaluating aminothiazoles and related compounds, a series of N-(4-(2-aminothiazol-2-yl)phenyl derivatives were synthesized, showcasing the broad applicability of compounds similar to (2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide in pharmaceutical research (Thabet et al., 2011).
Antioxidant and Anticancer Activity
- A study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which include naphthalene and thiazole moieties, revealed significant antioxidant and anticancer activities. This suggests potential applications of (2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide in the development of new therapeutic agents (Tumosienė et al., 2020).
Natural Compound Isolation
- Compounds with structural similarities to (2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide, such as karamomycins, have been isolated from actinomycete strains, demonstrating the presence of similar structures in natural products and their potential biological activities (Shaaban et al., 2019).
Antimicrobial and Cytotoxic Activities
- Research into thiazole derivatives similar to (2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide has shown promising antimicrobial and cytotoxic activities, indicating potential pharmaceutical applications (Dawbaa et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS/c1-27-19-10-8-18(9-11-19)25-26-20(13-23)22-24-21(14-28-22)17-7-6-15-4-2-3-5-16(15)12-17/h2-12,14,25H,1H3/b26-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSFGIBHYDJSQH-LHLOQNFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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